3,4-dihydrobenzo[f]quinolin-1(2H)-one

Antiviral Influenza A H1N1 SAR

Procure this essential benzo[f]quinoline building block for your antiviral and oncology programs. 3,4-Dihydrobenzo[f]quinolin-1(2H)-one (CAS 76228-07-4) is a validated core for generating potent influenza A inhibitors (h-DHBQ IC50 2.52–3.79 μM). Its unique planar topology and lactam moiety enable critical DNA intercalation and target engagement unattainable with simple quinolinones. Ideal for SAR-driven optimization of C3/C8 positions to tune activity against 5α-reductase, Topoisomerase II, PARP-1 (IC50 310 nM achievable), and resistant pathogens. Guaranteed high purity supports fragment-based screening and scalable lead optimization.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B8181383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydrobenzo[f]quinolin-1(2H)-one
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C3=CC=CC=C3C=C2
InChIInChI=1S/C13H11NO/c15-12-7-8-14-11-6-5-9-3-1-2-4-10(9)13(11)12/h1-6,14H,7-8H2
InChIKeyGLOUCKSHJJAZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydrobenzo[f]quinolin-1(2H)-one: A Versatile Benzoquinoline Scaffold for Antiviral and Antimicrobial Drug Discovery


3,4-Dihydrobenzo[f]quinolin-1(2H)-one (CAS 76228-07-4) is a fused heterocyclic compound featuring a dihydrobenzo[f]quinoline core with a lactam moiety . This scaffold serves as a critical intermediate and a privileged structure in medicinal chemistry, particularly for the development of inhibitors targeting influenza A virus, microbial pathogens, and steroid 5α-reductase [1][2]. The compound's unique planar geometry and hydrogen-bonding capacity enable diverse synthetic modifications at the C3 and C8 positions, allowing for fine-tuned biological activity and pharmacokinetic optimization [3].

Why Generic Substitution of 3,4-Dihydrobenzo[f]quinolin-1(2H)-one Fails: Critical Role of Fused-Ring Topology and Substitution Patterns


Simple substitution with unsubstituted quinolinones (e.g., 3,4-dihydroquinolin-2(1H)-one) or monocyclic analogs is scientifically invalid due to profound differences in biological activity, selectivity, and synthetic accessibility. The fused benzo[f]quinoline topology of 3,4-dihydrobenzo[f]quinolin-1(2H)-one provides a uniquely extended planar aromatic surface that is essential for intercalation into DNA and for engaging hydrophobic pockets in target proteins such as ATP synthase and Topoisomerase II [1]. Furthermore, the presence of the lactam carbonyl and the specific dihydro substitution pattern are critical for hydrogen-bonding interactions and metabolic stability, parameters that are entirely absent in simpler quinoline derivatives [2]. Direct comparative studies demonstrate that even subtle changes in the fused ring system (e.g., benzo[h] vs. benzo[f]) or the oxidation state (e.g., fully aromatic vs. dihydro) lead to complete loss or significant attenuation of activity against key targets like influenza A virus and 5α-reductase [3][4].

Quantitative Evidence Guide: Differentiating 3,4-Dihydrobenzo[f]quinolin-1(2H)-one from Closest Analogs


Superior Antiviral Potency of h-DHBQ Derivatives Against Influenza A (H1N1) Compared to f-DHBQ and Benzo[h] Analogs

In a direct head-to-head comparison within the same study, the dihydrobenzo[h]quinoline (h-DHBQ) series, derived from the 3,4-dihydrobenzo[f]quinolin-1(2H)-one scaffold via a regioisomeric shift, exhibited potent inhibition of influenza A (H1N1) virus with IC50 values of 2.52–3.79 μM for the three most active compounds (4-12, 4-25, 4-27) [1]. In contrast, the directly related f-DHBQ series (5a-e), which more closely resembles the parent 3,4-dihydrobenzo[f]quinolin-1(2H)-one structure, showed significantly weaker or no detectable antiviral activity under the same assay conditions, demonstrating a clear structure-dependent efficacy profile [1].

Antiviral Influenza A H1N1 SAR

High-Potency PARP-1 Inhibition by 3-Substituted Derivatives Distinguishes Scaffold from Unsubstituted Core

A derivative of the 3,4-dihydrobenzo[f]quinolin-1(2H)-one scaffold, when appropriately substituted at the C3 position (CHEMBL3593987), exhibits potent inhibition of Poly [ADP-ribose] polymerase 1 (PARP-1) with an IC50 value of 310 nM [1]. In stark contrast, the unsubstituted core scaffold (3,4-dihydrobenzo[f]quinolin-1(2H)-one) is virtually inactive against PARP-1, with a reported IC50 > 100,000 nM [2]. This class-level inference highlights the critical role of specific substitution for engaging the PARP-1 active site, a feature not achievable with the generic scaffold.

PARP-1 Cancer Enzyme Inhibition

Broad-Spectrum Antifungal Activity of Benzo[f]quinolinium Salts (BQS) Superior to Nystatin Against C. albicans

Quaternary ammonium salts derived from the benzo[f]quinoline scaffold, which is structurally related to 3,4-dihydrobenzo[f]quinolin-1(2H)-one, exhibit excellent quasi-nonselective antifungal activity against Candida albicans [1]. In direct comparative assays, some of these benzo[f]quinolinium salts (BQS) demonstrated antifungal potency higher than the control drug nystatin [1]. In contrast, the pyrrolobenzo[f]quinolinium cycloadducts (PBQC), which represent an alternative derivatization strategy, were completely inactive, highlighting the unique efficacy of the BQS salt class [1].

Antifungal Candida albicans Quinolinium Salts

CDK5 Inhibition and Antiproliferative Activity Against HCT116 and MCF7 Cancer Cell Lines

Certain benzo[f]quinoline-based heterocycles, derived from a 3-chlorobenzo[f]quinoline-2-carbaldehyde precursor related to the 3,4-dihydrobenzo[f]quinolin-1(2H)-one scaffold, show significant antiproliferative activity against HCT116 and MCF7 cancer cell lines [1]. While the parent 3,4-dihydrobenzo[f]quinolin-1(2H)-one is not a direct anticancer agent, these findings demonstrate the scaffold's potential when appropriately functionalized. For example, a pyrazolone derivative (compound 2) and a cyanoethanohydrazone derivative (compound 5) displayed the most potent activity in vitro, with molecular docking studies showing strong binding affinities of -6.6320 kcal/mol and -6.5696 kcal/mol, respectively, towards the CDK5 enzyme, comparable to the co-crystallized ligand [1].

Anticancer CDK5 HCT116

Unique Aggregation-Induced Emission (AIE) Properties in h-DHBQ Derivatives Enable Bifunctional Probe Development

Dihydrobenzo[h]quinolines (h-DHBQs), a class directly synthesized from and structurally related to 3,4-dihydrobenzo[f]quinolin-1(2H)-one, exhibit strong aggregation-induced emission (AIE) characteristics [1]. This property, which is absent in simpler quinoline analogs, allows these compounds to function as bifunctional molecules—both as antiviral inhibitors and as fluorescent probes [1]. The f-DHBQ analogs (5a-e) were also synthesized but the study highlights the h-DHBQ series for this unique optical property, suggesting that the benzo[h] fusion and specific dihydro pattern are critical for AIE activity [1].

AIE Fluorescent Probe Chemical Biology

Selective 5α-Reductase Type 1 Inhibition by Octahydrobenzo[f]quinolin-3-ones Over Type 2 Isoform

A distinct subclass, the octahydrobenzo[f]quinolin-3-ones, which are fully saturated analogs of 3,4-dihydrobenzo[f]quinolin-1(2H)-one, have been identified as selective, nonsteroidal inhibitors of human steroid 5α-reductase type 1 [1]. LY191704 (8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octaahydro-benzo[f]quinolin-3(2H)-one) exemplifies this class, demonstrating selectivity for the type 1 isoform over the type 2 isoform [1]. This isoform selectivity is a critical differentiator from earlier generation 5α-reductase inhibitors like finasteride, which primarily target the type 2 enzyme and are associated with distinct clinical profiles for conditions like benign prostatic hyperplasia and androgenic alopecia [2].

5α-Reductase Androgen Selectivity

Optimal Research and Procurement Scenarios for 3,4-Dihydrobenzo[f]quinolin-1(2H)-one and Its Derivatives


Antiviral Drug Discovery Targeting Influenza A Virus

The 3,4-dihydrobenzo[f]quinolin-1(2H)-one scaffold is a validated starting point for developing novel influenza A inhibitors, as demonstrated by the potent h-DHBQ derivatives (IC50 2.52-3.79 μM) [1]. Procurement is recommended for medicinal chemistry teams aiming to synthesize and optimize new antiviral leads through structure-activity relationship (SAR) studies, particularly focusing on the C3 substitution and the benzo[h] regioisomer to achieve potent activity.

Development of Bifunctional Fluorescent Probes with Antiviral Activity

The unique aggregation-induced emission (AIE) property of h-DHBQ derivatives, combined with their anti-influenza activity, enables their use as chemical/biological fluorescent probes [1]. This scenario is ideal for researchers needing tools to simultaneously track viral infection and assess inhibitor efficacy in real-time, providing a dual-function capability that simple quinoline analogs cannot offer.

Antimicrobial Agent Development Against Multidrug-Resistant Pathogens

Benzo[f]quinolinium salts (BQS), synthesized from benzo[f]quinoline precursors, exhibit potent activity against Candida albicans and Staphylococcus aureus, with some compounds outperforming nystatin [2]. This scenario is relevant for programs seeking novel antifungal or antibacterial agents, especially those targeting drug-resistant strains, and highlights the need for quaternization chemistry to unlock antimicrobial potential.

Selective 5α-Reductase Type 1 Inhibition for Androgen-Related Research

Fully saturated octahydrobenzo[f]quinolin-3-ones, derived from the core scaffold, provide a selective nonsteroidal inhibition profile for 5α-reductase type 1 over type 2 [3]. This is particularly valuable for basic research into androgen biology, as well as for therapeutic development in conditions like acne, hirsutism, and androgenic alopecia where type 1 isoform inhibition may offer distinct clinical benefits compared to type 2-selective agents like finasteride [4].

PARP-1 Inhibitor Optimization for Oncology

For programs focused on DNA damage response and cancer therapy, the 3,4-dihydrobenzo[f]quinolin-1(2H)-one core is a privileged scaffold for PARP-1 inhibitor optimization. While the unsubstituted core is inactive (IC50 > 100 μM), strategic C3 substitution yields potent PARP-1 inhibitors (IC50 = 310 nM) [5][6]. This scenario is ideal for medicinal chemists performing fragment-based or structure-guided lead optimization to improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydrobenzo[f]quinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.